7-Bromo-3-chloro-4-methoxy-1H-indole
CAS No.: 919522-64-8
Cat. No.: VC20150780
Molecular Formula: C9H7BrClNO
Molecular Weight: 260.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919522-64-8 |
|---|---|
| Molecular Formula | C9H7BrClNO |
| Molecular Weight | 260.51 g/mol |
| IUPAC Name | 7-bromo-3-chloro-4-methoxy-1H-indole |
| Standard InChI | InChI=1S/C9H7BrClNO/c1-13-7-3-2-5(10)9-8(7)6(11)4-12-9/h2-4,12H,1H3 |
| Standard InChI Key | XWXXFSRLZMGIGH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=CNC2=C(C=C1)Br)Cl |
Introduction
Chemical Identification and Structural Features
Molecular and Physicochemical Properties
7-Bromo-3-chloro-4-methoxy-1H-indole is a heterocyclic aromatic compound belonging to the indole family. Its IUPAC name, 7-bromo-3-chloro-4-methoxy-1H-indole, reflects the positions of its substituents on the indole core . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 260.51 g/mol | |
| CAS Registry Number | 919522-64-8 | |
| Canonical SMILES | COC1=C2C(=CNC2=C(C=C1)Br)Cl | |
| Topological Polar Surface Area | 15.8 Ų |
The compound’s structure comprises a fused benzene-pyrrole ring system, with bromine and chlorine atoms contributing to its electrophilic reactivity. The methoxy group at position 4 enhances solubility in polar solvents .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific derivative remain unpublished, related indole compounds exhibit planar bicyclic geometries stabilized by π-π stacking . Nuclear magnetic resonance (NMR) studies of analogous brominated indoles reveal distinct proton environments:
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1H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, while the methoxy group appears as a singlet near δ 3.9 ppm .
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13C NMR: Carbons adjacent to electronegative substituents (Br, Cl) show deshielding effects, with signals at δ 110–140 ppm .
Synthesis and Purification Methods
Regioselective Halogenation Strategies
The synthesis of 7-bromo-3-chloro-4-methoxy-1H-indole typically begins with a pre-functionalized indole precursor. A two-step protocol is commonly employed:
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Bromination: Electrophilic bromination using or (N-bromosuccinimide) at position 7.
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Chlorination and Methoxylation: Sequential treatment with and methanol under basic conditions introduces chlorine and methoxy groups.
Example Synthesis
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Starting Material: 4-Methoxy-1H-indole.
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Bromination: React with in at 0°C (yield: 65–70%).
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Chlorination: Treat with in dichloromethane (2 h, reflux).
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Purification: Column chromatography (silica gel, hexane/ethyl acetate).
Challenges in Large-Scale Production
Scalability issues arise from:
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Regioselectivity: Competing reactions at positions 5 and 6 necessitate careful temperature control .
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Sensitivity of Methoxy Group: Overhalogenation can occur above 50°C, requiring inert atmospheres.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
7-Bromo-3-chloro-4-methoxy-1H-indole exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). Its efficacy is attributed to:
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Membrane Disruption: Hydrophobic interactions with lipid bilayers.
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Enzyme Inhibition: Competitive binding to microbial cytochrome P450-dependent lanosterol demethylase.
Applications in Pharmaceutical Research
Lead Compound Optimization
Structural analogs of 7-bromo-3-chloro-4-methoxy-1H-indole have been explored as:
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Kinase Inhibitors: Modifications at position 3 enhance selectivity for EGFR-TK .
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Antiviral Agents: Bromine substitution improves binding to HIV-1 capsid proteins .
Drug Metabolism Studies
The compound’s interaction with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) informs predictions of drug-drug interactions .
Comparative Analysis with Related Indole Derivatives
Fluorine substitution (as in ) enhances lipid solubility and bioavailability, whereas methoxy groups improve metabolic stability .
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